tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate
Description
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-7-8(14-4)5-6-12/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
HRCHBZWIBDIHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCO)OC |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes for Carbamates
Reaction of Amines with Alkyl Chloroformates or Di-tert-butyl Dicarbonate (Boc2O): The most straightforward approach involves the reaction of a primary amine with tert-butyl chloroformate or Boc2O under basic conditions to form the tert-butyl carbamate. This method is widely used due to its mild conditions and high selectivity.
Curtius Rearrangement of Acyl Azides: Conversion of carboxylic acids to acyl azides followed by thermal rearrangement to isocyanates, which are trapped by tert-butanol to give tert-butyl carbamates. This method is useful for substrates sensitive to direct carbamoylation.
Carbon Dioxide Incorporation Methods: Recent advances include the use of carbon dioxide and amines to form carbamate anions, which are then alkylated to yield carbamates. This environmentally friendly approach avoids toxic reagents such as phosgene.
Use of Mixed Carbonates: Di(2-pyridyl) carbonate and related mixed carbonates have been used as efficient alkoxycarbonylation reagents for amines, providing high yields of carbamates under mild conditions.
Specific Preparation Methods for this compound
Although direct literature detailing the exact synthesis of this compound is limited, the compound can be synthesized by adapting general carbamate formation strategies to the 4-hydroxy-2-methoxybutyl amine substrate.
Synthetic Route via Boc Protection of 4-Hydroxy-2-methoxybutylamine
Step 1: Preparation of 4-Hydroxy-2-methoxybutylamine
- Starting from commercially available 4-hydroxy-2-methoxybutanol, conversion to the corresponding amine can be achieved via standard amination methods such as Mitsunobu reaction followed by azide displacement and reduction, or direct reductive amination.
Step 2: Carbamate Formation
The primary amine (4-hydroxy-2-methoxybutylamine) is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an aprotic solvent (e.g., dichloromethane).
The reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the tert-butyl carbamate protecting group.
The hydroxyl and methoxy groups remain unaltered under these mild conditions.
$$
\text{4-Hydroxy-2-methoxybutylamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}
$$
Alternative Method: Carbamoyl Chloride Approach
Preparation of tert-butyl carbamoyl chloride in situ or use of commercially available tert-butyl chloroformate reacts with the amine under basic conditions to yield the carbamate.
This method requires careful control of temperature and stoichiometry to prevent side reactions, especially given the presence of the hydroxy group.
Literature Example Involving Related Compounds
In a study involving the synthesis of carbamates with hydroxyalkyl substituents, the use of tert-butyl chloroformate with the corresponding amine hydrochloride salts in the presence of triethylamine was effective in producing the desired carbamates in good yields.
The reaction mixture is typically worked up by aqueous washes and purified by flash chromatography using dichloromethane/methyl tert-butyl ether mixtures.
Research Outcomes and Analytical Data
Yield and Purity
Typical yields for carbamate formation via Boc protection range from 70% to 95%, depending on substrate purity and reaction optimization.
Purification by flash chromatography or recrystallization affords analytically pure compounds.
Characterization
NMR Spectroscopy: Characteristic signals include tert-butyl singlet at ~1.4 ppm, methoxy singlet at ~3.3 ppm, and hydroxy methine/methylene protons between 3.5–4.5 ppm.
Mass Spectrometry: Molecular ion peak consistent with molecular weight 219.28 g/mol.
Infrared Spectroscopy: Carbamate carbonyl stretch typically observed near 1700 cm⁻¹; broad O–H stretch around 3400 cm⁻¹.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc Protection with Boc2O | Boc2O, base (TEA), DCM, RT | Mild, high yield, selective | Requires amine substrate |
| Reaction with tert-butyl chloroformate | tert-butyl chloroformate, base, DCM, 0–25°C | Direct, efficient | Sensitive to moisture, side reactions possible |
| Curtius Rearrangement | Acyl azide intermediate, heat, tert-butanol | Useful for acid precursors | Multi-step, requires azide handling |
| Carbon Dioxide Alkylation | CO2, amine, alkyl halide, base, DMF | Green chemistry approach | Requires specialized conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new carbamate derivatives with different functional groups
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Employed in the synthesis of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with the active site of the target molecule, leading to modulation of its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate with structurally related carbamates, focusing on molecular features, physical properties, and applications.
Structural Analogues
tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate ()
- Structure : Aromatic benzyl groups with hydroxy and propargyl ether substituents.
- Key Data : Crystallographic bond angles (e.g., 109.5°, 122.5°) indicate planar geometry around the carbamate group .
- Applications : Likely used in crystallographic studies or as a ligand due to rigid aromatic cores .
tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate () Structure: Ethyl chain with amino and 4-methoxyphenyl substituents. Key Data: Molecular formula C₁₄H₂₂N₂O₃ (MW: 266.33 g/mol). Applications: Intermediate in peptide synthesis; the amino group enhances nucleophilicity for coupling reactions .
tert-Butyl (4-chlorophenethyl)carbamate () Structure: Phenethyl group with a para-chloro substituent. Key Data: Molecular formula C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol). Non-hazardous under standard conditions . Applications: Used in laboratory-scale organic synthesis due to stability and low reactivity of the chloro group .
Hydroxy-Substituted Carbamates
tert-Butyl (4-hydroxybutan-2-yl)carbamate () Structure: Shorter butyl chain (C4) with a single hydroxy group. Key Data: Molecular formula C₉H₁₉NO₃ (MW: 189.25 g/mol). Stable under recommended storage conditions . Applications: Research reagent for modifying hydrophilic interactions in drug candidates .
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate () Structure: Chiral center at position 2; otherwise identical to the above. Key Data: Molecular formula C₉H₁₉NO₃ (MW: 189.25 g/mol). Used in stereoselective synthesis .
Ether-Containing Carbamates
tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate () Structure: Butyl chain with a hydroxyethoxy substituent. Key Data: Predicted boiling point 361.2°C, density 1.030 g/cm³. Polar ether groups enhance water solubility . Applications: Potential use in polymer chemistry or as a solubilizing agent .
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ()
- Structure : PEG-like triethylene glycol chain.
- Key Data : CAS 139115-92-7; used in bioconjugation due to its hydrophilic spacer .
Amino-Substituted Carbamates
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride () Structure: Branched chain with amino and methyl groups. Key Data: Hydrochloride salt (CAS 1179359-61-5). Enhanced stability for pharmaceutical storage . Applications: Intermediate in kinase inhibitor synthesis .
Comparative Data Table
*Estimated data for the target compound based on structural analogs.
Research Findings and Trends
- Reactivity : Methoxy and hydroxy groups in the target compound may facilitate hydrogen bonding and solubility, contrasting with halogenated analogs (e.g., ’s chloro derivative), which exhibit lower polarity .
- Safety : Unlike halogenated carbamates, hydroxy- and methoxy-substituted variants generally show lower toxicity, aligning with Safety Data Sheets (SDS) in and .
Biological Activity
Tert-butyl (4-hydroxy-2-methoxybutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound contains a carbamate functional group, which is known for its versatility in drug design. The structural formula can be represented as follows:
This compound features a tert-butyl group, a hydroxy group, and a methoxy group, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are associated with Alzheimer's disease . For instance, compounds similar to this compound have demonstrated the ability to reduce tumor necrosis factor-alpha (TNF-α) levels in astrocytes treated with amyloid-beta, suggesting an anti-inflammatory mechanism .
- Inhibition of Amyloid Aggregation : The compound has been studied for its potential to inhibit the aggregation of amyloid-beta peptides. In vitro studies reported up to 85% inhibition of amyloid aggregation at specific concentrations . This property is crucial for developing treatments aimed at reducing amyloid plaque formation in the brain.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
